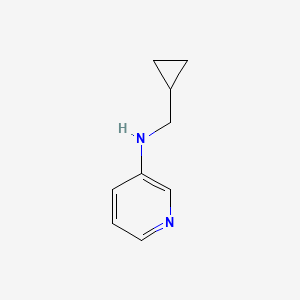

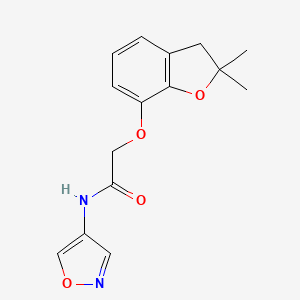

![molecular formula C22H25FN6O2 B2820641 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900276-46-2](/img/structure/B2820641.png)

8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.

BenchChem offers high-quality 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pain Management and Analgesia

Brorphine’s structural resemblance to opioids makes it a candidate for pain management. Researchers have investigated its analgesic properties, aiming to develop safer alternatives to traditional opioids. Preclinical studies suggest that Brorphine may bind to opioid receptors, modulating pain perception without the severe side effects associated with classic opioids .

Neuropharmacology and CNS Disorders

a. Opioid Receptor Agonism: Brorphine’s interaction with opioid receptors (μ, κ, and δ) has implications for treating central nervous system (CNS) disorders. It may offer novel therapeutic options for conditions like chronic pain, neuropathic pain, and opioid use disorder. Further studies are needed to explore its receptor selectivity and efficacy .

b. Antidepressant Potential: Some researchers have investigated Brorphine’s antidepressant effects. Its unique pharmacological profile could lead to the development of new antidepressant medications. However, clinical trials are necessary to validate these findings .

Cancer Research

a. Antiproliferative Activity: In vitro studies have shown that Brorphine inhibits cancer cell proliferation. Researchers have explored its potential as an anticancer agent, particularly against solid tumors. Mechanistic studies are ongoing to understand its cellular targets and pathways .

b. Combination Therapy: Brorphine’s combination with other chemotherapeutic agents warrants investigation. Synergistic effects may enhance overall treatment efficacy. Researchers are exploring its use alongside existing cancer drugs to improve patient outcomes .

Neuroinflammation and Neurodegenerative Diseases

a. Anti-Inflammatory Properties: Brorphine exhibits anti-inflammatory effects, which could be relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating microglial activation and cytokine release, it may mitigate neuroinflammation .

b. Neuroprotection: Studies suggest that Brorphine protects neurons from oxidative stress and excitotoxicity. Its potential as a neuroprotective agent merits further investigation in animal models and clinical trials .

Chemical Biology and Medicinal Chemistry

a. Structure-Activity Relationship (SAR) Studies: Researchers have explored Brorphine’s SAR to optimize its pharmacological properties. Modifications to its chemical structure may enhance selectivity, potency, and safety profiles .

b. Protein-Ligand Interactions: Molecular docking studies have revealed potential binding sites for Brorphine within opioid receptors. Understanding these interactions aids in drug design and optimization .

Synthetic Methodology and Drug Development

a. Synthetic Routes: Chemists have developed efficient synthetic routes to access Brorphine. These methods contribute to its availability for research and preclinical studies .

b. Formulation and Delivery: Formulation strategies (e.g., prodrugs, nanoparticles) can improve Brorphine’s bioavailability and stability. Researchers are exploring novel delivery systems for clinical applications .

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O2/c1-15-14-28-18-19(24-21(28)29(15)17-8-6-16(23)7-9-17)25(2)22(31)27(20(18)30)13-12-26-10-4-3-5-11-26/h6-9,14H,3-5,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFLCAGKAZJFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCN5CCCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)

![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)

![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)